molecular formula C5H14NO3P B14453198 Phosphoramidic acid, (1-methylethyl)-, dimethyl ester CAS No. 74124-43-9

Phosphoramidic acid, (1-methylethyl)-, dimethyl ester

Cat. No.: B14453198
CAS No.: 74124-43-9
M. Wt: 167.14 g/mol
InChI Key: GVUUSKMMJGVWGJ-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C5H14NO3P It is an ester derivative of phosphoramidic acid, where the hydrogen atoms are replaced by a 1-methylethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (1-methylethyl)-, dimethyl ester typically involves the reaction of phosphoramidic acid with isopropyl alcohol and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphoramidic acid to form the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (1-methylethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoramidic acid and the corresponding alcohols.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Phosphoramidic acid, isopropyl alcohol, and methanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphoramidic acid esters.

Scientific Research Applications

Phosphoramidic acid, (1-methylethyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and flame retardants.

Mechanism of Action

The mechanism by which phosphoramidic acid, (1-methylethyl)-, dimethyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phosphoramidic acid, which can then participate in various biochemical reactions. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity.

Comparison with Similar Compounds

Phosphoramidic acid, (1-methylethyl)-, dimethyl ester can be compared with other similar compounds, such as:

    Phosphoric acid esters: These compounds have similar ester bonds but differ in the substituents attached to the phosphorus atom.

    Phosphoramidates: These compounds contain an amide group instead of ester groups and have different reactivity and applications.

    Phosphonates: These compounds have a direct carbon-phosphorus bond, which gives them unique chemical properties compared to esters.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

74124-43-9

Molecular Formula

C5H14NO3P

Molecular Weight

167.14 g/mol

IUPAC Name

N-dimethoxyphosphorylpropan-2-amine

InChI

InChI=1S/C5H14NO3P/c1-5(2)6-10(7,8-3)9-4/h5H,1-4H3,(H,6,7)

InChI Key

GVUUSKMMJGVWGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=O)(OC)OC

Origin of Product

United States

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